molecular formula C13H12ClN3OS B2639152 4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034250-61-6

4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2639152
CAS No.: 2034250-61-6
M. Wt: 293.77
InChI Key: UZQAPCLESABICK-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the furan, pyridine, and thiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Introduction of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan, pyridine, and thiazole rings may play a role in binding to these targets.

    Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-3-yl)-N-(4-pyridin-3-yl)thiazol-2-amine: Lacks the methyl group on the pyridine ring.

    4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine: Lacks the hydrochloride salt form.

Uniqueness

4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is unique due to the combination of the furan, pyridine, and thiazole rings, as well as the presence of the hydrochloride salt. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(furan-3-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS.ClH/c1-9-2-4-14-6-11(9)15-13-16-12(8-18-13)10-3-5-17-7-10;/h2-8H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQAPCLESABICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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